molecular formula C6H12ClNO3 B1356427 Ethyl 2-amino-3-oxobutanoate hydrochloride CAS No. 20207-16-3

Ethyl 2-amino-3-oxobutanoate hydrochloride

Cat. No. B1356427
CAS RN: 20207-16-3
M. Wt: 181.62 g/mol
InChI Key: BGJIQVZAHKXUFG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-oxobutanoate hydrochloride is a chemical compound with the CAS Number: 20207-16-3 . It has a molecular weight of 181.62 and its IUPAC name is ethyl 2-amino-3-oxobutanoate hydrochloride .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-3-oxobutanoate hydrochloride is C6H12ClNO3 . The InChI key for this compound is BGJIQVZAHKXUFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-oxobutanoate hydrochloride is an oil with a melting point of 122-123°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Complex Molecules

One significant application of Ethyl 2-amino-3-oxobutanoate hydrochloride is in the synthesis of complex molecules such as quinolines, pyrazoles, and heterocycles. For example, it has been used in the Chlorotrimethylsilane-Mediated Friedländer Synthesis of 2-(a-Chloroalkyl)quinoline Derivatives, yielding high yields of ethyl 2-chloromethyl-3-quinoline carboxylates from 2-aminoacetophenone and 2-aminobenzophenone (Degtyarenko et al., 2007). Additionally, its role in the synthesis of (R) 4-Hydroxy-2-oxo-1-pyrrolidineacetamide through asymmetric reduction and condensation processes highlights its importance in producing bioactive compounds (Ye, 2011).

Isotopic Labelling and Structural Studies

Ethyl 2-amino-3-oxobutanoate hydrochloride is also pivotal in isotopic labelling strategies for NMR studies of high molecular weight proteins. An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins was proposed, enhancing magnetization transfer in large proteins between these structural probes and their backbone nuclei (Ayala et al., 2012).

Novel Derivative Synthesis

Moreover, the synthesis of novel pyrazole derivatives through the annulation method, using Ethyl 2-amino-3-oxobutanoate hydrochloride as a precursor, underlines its utility in creating compounds with potential biological activities. This process involves the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate and its subsequent cyclocondensation, leading to the synthesis of compounds characterized by various spectroscopic methods (Naveen et al., 2021).

Analytical Chemistry Applications

Ethyl 2-amino-3-oxobutanoate hydrochloride has also found applications in analytical chemistry, such as the gas chromatographic determination of trace nitrite after derivatization, showcasing its versatility beyond synthetic applications (Mitsuhashi, 1993).

Safety And Hazards

The safety information for Ethyl 2-amino-3-oxobutanoate hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is "Warning" .

properties

IUPAC Name

ethyl 2-amino-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIQVZAHKXUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534573
Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-oxobutanoate hydrochloride

CAS RN

20207-16-3
Record name Butanoic acid, 2-amino-3-oxo-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-oxobutanoate hydrochloride
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Synthesis routes and methods

Procedure details

Ethyl 2-amino-3-oxobutanoate hydrochloride was prepared as described in J. Med. Chem. 1996, 39, 957. LiHMDS (50 mL, 50 mmol, 1 M in THF) was slowly added to a solution of ethyl N-(diphenylmethylidene)glycinate in THF (62.5 mL) at −78° C. under N2. The yellow slurry was stirred for 45 min. and was then transferred via cannula to a solution of acetyl chloride (4.2 mL, 59 mmol) in THF (25 mL) at −78° C. Additional THF (125 mL) was added to the anion solution to facilitate transfer to the acetyl chloride solution. The reaction mixture was allowed to warm to RT and stirred for 4 h. The reaction was then quenched with 2 N HCl (57.5 mL). The THF was evaporated and the resultant aqueous solution was extracted with EtOAc (2×50 mL). The organic phases were discarded and the aqueous phase was concentrated in vacuo. The residue was treated with EtOH (75 mL) and filtered. The filtrate was concentrated in vacuo to give the title compound (9.6 g, >99%) as a light-yellow solid which was used in next step without purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Heim-Riether, J Healy - The Journal of Organic Chemistry, 2005 - ACS Publications
… butaneimidate hydrochloride (24.0 g, 0.16 mol) and triethylamine (32 mL, 0.23 mol) in absolute EtOH (200 mL) was added a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (…
Number of citations: 34 pubs.acs.org
WP Katt - 2009 - search.proquest.com
The Rho family of small molecule GTPases plays a critical role in the development and manipulation of the cytoskeleton. These proteins act to affect changes in cell morphology, …
Number of citations: 0 search.proquest.com

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